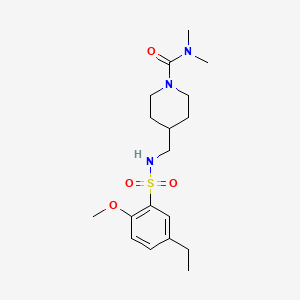

![molecular formula C8H8N2S B2850652 N-Methylbenzo[d]isothiazol-3-amine CAS No. 7716-58-7](/img/structure/B2850652.png)

N-Methylbenzo[d]isothiazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Methylbenzo[d]isothiazol-3-amine” is a chemical compound with the linear formula C8H9N2S . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “N-Methylbenzo[d]isothiazol-3-amine” can be represented by the SMILES stringCNC1=C(C=CC=C2)C2=NS1.Cl . The InChI key for this compound is FSIQCRXLXIIIBH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“N-Methylbenzo[d]isothiazol-3-amine” is a solid substance . Its molecular weight is 164.23 .Aplicaciones Científicas De Investigación

C8H8N2S C_8H_8N_2S C8H8N2S

, is a versatile molecule used in various fields of research. Below, I’ve detailed six unique applications, each within its own section for clarity.Pharmaceutical Research: Anti-inflammatory Agents

N-Methylbenzo[d]isothiazol-3-amine: has been studied for its potential use in the development of anti-inflammatory drugs. Researchers have synthesized derivatives of this compound and evaluated their effectiveness in inhibiting COX enzymes, which play a key role in the inflammatory process . These studies often involve both in vitro and in silico methods to assess the compound’s pharmacological properties and its interaction with biological targets.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that the compound has shown significant anthelmintic activity, suggesting it may interact with targets relevant to parasitic roundworms .

Biochemical Pathways

Metabolomics analysis has shown that N-Methylbenzo[d]isothiazol-3-amine significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways could contribute to the compound’s anthelmintic effects.

Pharmacokinetics

The bioavailability of this compound should be further investigated to provide information for its future efficacy improvement .

Result of Action

In vivo studies have demonstrated that N-Methylbenzo[d]isothiazol-3-amine can reduce the abundance of T. spiralis in the digestive tract by 49% at a dose of 250 mg/kg . This indicates that the compound has a significant effect on the molecular and cellular levels, leading to a reduction in parasitic load.

Propiedades

IUPAC Name |

N-methyl-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOWATRTPOODND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NSC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B2850570.png)

![3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2850577.png)

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2850578.png)

![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2850579.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850589.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2850590.png)